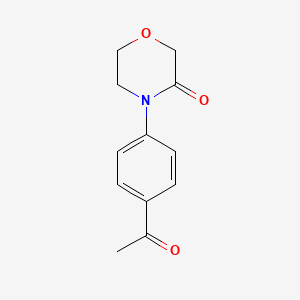

4-(4-Acetylphenyl)morpholin-3-one

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(4-acetylphenyl)morpholin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3/c1-9(14)10-2-4-11(5-3-10)13-6-7-16-8-12(13)15/h2-5H,6-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFLUIUFXYBZLCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)N2CCOCC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30697366 | |

| Record name | 4-(4-Acetylphenyl)morpholin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30697366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1260803-93-7 | |

| Record name | 4-(4-Acetylphenyl)morpholin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30697366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 4 4 Acetylphenyl Morpholin 3 One and Its Chemical Analogues

Elucidation of Reaction Mechanisms in Targeted Synthesis of 4-(4-Acetylphenyl)morpholin-3-one

The targeted synthesis of this compound involves intricate reaction mechanisms that have been the subject of detailed investigation. Understanding these mechanisms is crucial for optimizing reaction conditions and improving yields.

Multi-Step Synthetic Pathways and Reaction Intermediates

The synthesis of this compound is typically achieved through multi-step pathways. A common industrial approach involves the reaction of a substituted aniline (B41778) with a suitable morpholin-3-one (B89469) precursor. For instance, a process for preparing the related 4-(4-aminophenyl)morpholin-3-one (B139978), a key intermediate for the anticoagulant rivaroxaban, starts from p-nitroaniline. google.com This involves an initial amidation followed by catalytic hydrogenation to yield a p-acyl-substituted aminophenylamine. google.com This intermediate then undergoes a series of reactions including amidation, halogenation or sulfonylation with 1,4-dioxane-2-one, and finally a condensation cyclization to form the morpholin-3-one ring. google.com

Another pathway begins with the acylation of carbamates, such as methyl-N-phenylcarbamate, with acetic anhydride (B1165640) in polyphosphoric acid, which proceeds at the para-position to the carbamate (B1207046) group to form the corresponding acetophenone. researchgate.net Subsequent transformations can then be employed to construct the morpholin-3-one ring.

A key intermediate in many of these syntheses is 4-(4-nitrophenyl)morpholin-3-one (B139987). Its preparation can be achieved by reacting 2-(2-chloroethoxy)acetic acid with 4-nitroaniline, catalyzed by phenylboronic acid, to form 2-(2-chloroethoxy)-N-(4-nitrophenyl)acetamide. This intermediate is then cyclized in a "one-pot" procedure to yield 4-(4-nitrophenyl)morpholin-3-one. google.comwipo.int The subsequent reduction of the nitro group is a critical step. While various reducing agents can be used, catalytic hydrogenation using palladium on carbon is a common method. google.comgoogle.com

The table below summarizes some of the key intermediates in the synthesis of this compound and its analogues.

| Intermediate Compound | Role in Synthesis |

| p-Acyl-substituted aminophenylamine | Precursor to the morpholin-3-one ring |

| 4-(4-Nitrophenyl)morpholin-3-one | Intermediate for the synthesis of 4-(4-aminophenyl)morpholin-3-one |

| 2-(2-Chloroethoxy)-N-(4-nitrophenyl)acetamide | Precursor to 4-(4-nitrophenyl)morpholin-3-one |

| 4-(4-Aminophenyl)morpholin-3-one | Key intermediate for pharmaceuticals like rivaroxaban |

Catalyst Development and Mechanistic Insights in Cyclization Reactions

Catalysts play a pivotal role in the efficient synthesis of the morpholin-3-one ring. In the synthesis of 4-(4-aminophenyl)morpholin-3-one, phenylboronic acid has been utilized as a catalyst for the amidation reaction between 2-(2-chloroethoxy)acetic acid and 4-nitroaniline. google.comwipo.int The subsequent cyclization of 2-(2-chloroethoxy)-N-(4-nitrophenyl)acetamide to 4-(4-nitrophenyl)morpholin-3-one is typically base-mediated. google.comgoogle.com

The reduction of the nitro group in 4-(4-nitrophenyl)morpholin-3-one is commonly achieved through catalytic hydrogenation. Palladium on carbon is a frequently employed catalyst for this transformation. google.comgoogle.com The reaction conditions, such as solvent and hydrogen pressure, can significantly influence the reaction's efficiency and yield. google.comgoogle.com For instance, carrying out the hydrogenation in water or a mixture of water and a water-miscible solvent has been shown to be an effective method. google.com

The mechanism of the cyclization step involves an intramolecular nucleophilic substitution. The nitrogen atom of the amide attacks the carbon atom bearing the leaving group (e.g., a halogen), leading to the formation of the six-membered morpholin-3-one ring. The choice of base is critical for this step, as it needs to be strong enough to deprotonate the amide nitrogen without causing unwanted side reactions.

Optimization of Synthetic Routes for Scalability and Efficiency

For industrial applications, the scalability and efficiency of synthetic routes are paramount. Research has focused on process intensification and the application of green chemistry principles to make the synthesis of this compound and its analogues more sustainable and cost-effective.

Process Intensification and Green Chemistry Principles

Process intensification aims to develop smaller, cleaner, and more energy-efficient manufacturing processes. In the context of this compound synthesis, this can involve "one-pot" procedures that combine multiple reaction steps without isolating intermediates, thereby reducing waste and processing time. google.com

Green chemistry principles focus on minimizing the environmental impact of chemical processes. chemistryjournals.netasdlib.orgwjpmr.comopcw.org This includes the use of safer solvents, renewable feedstocks, and catalytic methods to improve atom economy. chemistryjournals.netwjpmr.comopcw.org For the synthesis of 4-(4-aminophenyl)morpholin-3-one, a process has been developed that avoids the use of heavy metals and corrosive materials like chromium trioxide and sulfuric acid. google.com The use of water as a solvent in the hydrogenation step is another example of a green chemistry approach. google.com

The following table highlights some green chemistry approaches applied to the synthesis of morpholin-3-one derivatives.

| Green Chemistry Principle | Application in Synthesis | Reference |

| Waste Prevention | "One-pot" synthesis of 4-(4-nitrophenyl)morpholin-3-one | google.com |

| Safer Solvents | Use of water in the hydrogenation of 4-(4-nitrophenyl)morpholin-3-one | google.com |

| Catalysis | Use of phenylboronic acid as a catalyst for amidation | google.comwipo.int |

| Atom Economy | High-yield synthesis of 4-(4-aminophenyl)morpholin-3-one | google.com |

Novel Precursor Chemistry and Functional Group Interconversions

The development of novel precursors and efficient functional group interconversions is key to improving synthetic routes. For the synthesis of 4-(4-aminophenyl)morpholin-3-one, an alternative to the nitration of 4-phenylmorpholin-3-one, which can be problematic on an industrial scale, involves starting from 2-(2-chloroethoxy)ethanol. google.com This is oxidized to 2-(2-chloroethoxy)acetic acid, which is then reacted with 4-nitroaniline. google.comwipo.int

Another approach utilizes p-nitroaniline as a starting material, which undergoes acylation and catalytic hydrogenation before the construction of the morpholin-3-one ring. google.com This strategy avoids the catalytic hydrogenation of a substrate containing both a nitro group and a morpholinone ring, which can be unstable under such conditions and lead to lower yields. google.com

Stereoselective Synthesis of Chiral Morpholin-3-one Analogues

The synthesis of chiral morpholin-3-one analogues is of significant interest due to the importance of stereochemistry in drug action. Stereoselective methods aim to control the three-dimensional arrangement of atoms in the molecule, leading to the preferential formation of one enantiomer or diastereomer.

One approach to stereoselective synthesis involves the use of chiral starting materials. For example, optically pure 2-amino alcohols can be used to prepare N-protected-5-substituted morpholin-3-ones. acs.org Subsequent alkylation of the enolate of these morpholin-3-ones can proceed with high diastereoselectivity, with the electrophile approaching from the face opposite to the existing side chain. acs.org

Organocatalysis has also emerged as a powerful tool for the enantioselective synthesis of functionalized morpholin-3-ones. For instance, a cinchonidine-derived squaramide has been used as an organocatalyst in an asymmetric [3+3]-cycloaddition reaction between γ-hydroxy-α,β-unsaturated ketones and in situ generated azaoxyallyl cations, providing access to functionalized morpholin-3-ones with good to excellent enantioselectivities. researchgate.net

Solid-phase synthesis has also been employed for the stereoselective preparation of morpholine-3-carboxylic acid derivatives. nih.gov This method utilizes immobilized amino acids as starting materials and allows for the construction of the morpholine (B109124) ring with control over the stereochemistry at the newly formed stereocenter. nih.gov

The table below provides an overview of different stereoselective approaches for the synthesis of chiral morpholin-3-one analogues.

| Stereoselective Method | Key Features |

| Chiral Pool Synthesis | Utilizes optically pure starting materials like 2-amino alcohols. |

| Organocatalysis | Employs chiral organic molecules as catalysts to induce enantioselectivity. |

| Solid-Phase Synthesis | Allows for the stereoselective construction of morpholine derivatives on a solid support. |

Comprehensive Spectroscopic and Analytical Characterization of 4 4 Acetylphenyl Morpholin 3 One

Vibrational Spectroscopy for Molecular Structure Elucidation

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, provides profound insights into the molecular vibrations of 4-(4-acetylphenyl)morpholin-3-one, allowing for the identification of its functional groups and the analysis of its conformational and bonding properties.

Advanced FT-IR Techniques for Functional Group Identification

Fourier-transform infrared (FT-IR) spectroscopy is a cornerstone technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the FT-IR spectrum is characterized by several key absorption bands that confirm its structural features.

The presence of the acetyl group is prominently indicated by a strong absorption band corresponding to the C=O stretching vibration, typically observed in the range of 1670-1690 cm⁻¹. This is a characteristic feature for aryl ketones. Another significant band is that of the amide C=O (lactam) in the morpholin-3-one (B89469) ring, which is expected to appear around 1680-1700 cm⁻¹. The exact position can be influenced by the electronic effects of the phenyl ring.

The aromatic C-H stretching vibrations of the phenyl ring are expected to be observed above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the morpholine (B109124) ring typically appear in the 2850-2960 cm⁻¹ region. The C-N stretching vibration of the tertiary amine within the morpholine ring and its connection to the phenyl group would likely produce a band in the 1300-1360 cm⁻¹ region. Furthermore, the C-O-C stretching of the ether linkage in the morpholine ring is anticipated to show a strong band around 1100-1250 cm⁻¹.

Expected FT-IR Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Acetyl C=O | Stretching | 1670 - 1690 |

| Amide C=O (Lactam) | Stretching | 1680 - 1700 |

| Aromatic C-H | Stretching | > 3000 |

| Aliphatic C-H | Stretching | 2850 - 2960 |

| C-N (Tertiary Amine) | Stretching | 1300 - 1360 |

| C-O-C (Ether) | Stretching | 1100 - 1250 |

| Aromatic C=C | Stretching | ~1600 and ~1475 |

Raman Spectroscopy and Surface-Enhanced Raman Scattering (SERS) for Conformational and Bonding Analysis

Raman spectroscopy complements FT-IR by providing information on the polarizability of molecular bonds, making it particularly useful for analyzing non-polar bonds and skeletal vibrations. nih.gov For this compound, the Raman spectrum would be expected to show strong bands for the aromatic ring vibrations and the C=C bonds. The symmetric stretching of the benzene (B151609) ring is typically a strong feature in Raman spectra.

Surface-Enhanced Raman Scattering (SERS) is an advanced technique that can significantly amplify the Raman signal of molecules adsorbed onto a metallic nanostructured surface. This enhancement allows for the detection of even minute quantities of a substance and can provide detailed information about the orientation of the molecule on the surface. For this compound, SERS could be employed to study its interaction with surfaces, which is crucial for applications in areas like catalysis or sensor development. The enhancement effect is generally strongest for vibrations of the part of the molecule closest to the surface.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise arrangement of atoms within a molecule. Through various NMR experiments, the connectivity and stereochemistry of this compound can be unequivocally established.

Advanced 1D and 2D NMR Experiments for Atom Connectivity and Stereochemistry

¹H and ¹³C NMR spectra provide the primary framework for the structural elucidation of this compound.

In the ¹H NMR spectrum, the acetyl protons (CH₃) would appear as a sharp singlet, likely in the downfield region around 2.6 ppm. The protons of the morpholine ring would exhibit characteristic multiplets. The methylene (B1212753) protons adjacent to the oxygen (O-CH₂) would likely resonate at a higher chemical shift (around 3.8-4.2 ppm) compared to the methylene protons adjacent to the nitrogen (N-CH₂), which would be expected around 3.5-3.9 ppm. The aromatic protons of the 4-acetylphenyl group would appear as two doublets in the aromatic region (7.0-8.2 ppm), characteristic of a para-substituted benzene ring.

The ¹³C NMR spectrum would show distinct signals for each carbon atom. The carbonyl carbons of the acetyl and lactam groups would be the most downfield, typically resonating in the range of 165-200 ppm. The carbons of the phenyl ring would appear between 110 and 150 ppm, with the carbon attached to the nitrogen and the carbon attached to the acetyl group showing distinct chemical shifts due to their electronic environments. The aliphatic carbons of the morpholine ring would be found in the upfield region, typically between 40 and 70 ppm.

Expected ¹H and ¹³C NMR Chemical Shifts for this compound

| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Acetyl CH₃ | ~2.6 (s) | ~26 |

| Acetyl C=O | - | ~197 |

| Lactam C=O | - | ~168 |

| Morpholine O-CH₂ | ~3.8-4.2 (m) | ~65-70 |

| Morpholine N-CH₂ | ~3.5-3.9 (m) | ~40-50 |

| Aromatic CH (ortho to N) | ~7.2-7.5 (d) | ~115-125 |

| Aromatic CH (ortho to C=O) | ~7.9-8.2 (d) | ~128-132 |

| Aromatic C (ipso to N) | - | ~140-150 |

| Aromatic C (ipso to C=O) | - | ~135-140 |

Solid-State NMR for Polymorphic Studies

While solution-state NMR provides information on the molecule's structure in a dissolved state, solid-state NMR (ssNMR) is a powerful technique for studying the compound in its solid form. This is particularly important for identifying and characterizing different crystalline forms, or polymorphs. Polymorphism can significantly impact the physical properties of a compound, such as its solubility and melting point. By analyzing the chemical shifts and through-space interactions in the solid state, ssNMR can reveal subtle differences in molecular packing and conformation between different polymorphs of this compound.

Mass Spectrometry for Precise Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. High-resolution mass spectrometry (HRMS) is capable of determining the molecular weight of a compound with extremely high accuracy, which in turn allows for the unambiguous determination of its elemental composition. For this compound (C₁₂H₁₃NO₃), the expected exact mass would be calculated and compared to the experimentally determined value to confirm the molecular formula.

Furthermore, by subjecting the molecule to fragmentation within the mass spectrometer (e.g., through electron ionization or collision-induced dissociation), a characteristic fragmentation pattern is produced. Analysis of these fragments provides valuable structural information. For this compound, expected fragmentation pathways could include the loss of the acetyl group (CH₃CO), cleavage of the morpholine ring, and other characteristic fragmentations that would further corroborate the proposed structure. For instance, a prominent peak corresponding to the [M-CH₃CO]⁺ ion would be strong evidence for the presence of the acetyl group.

High-Resolution Mass Spectrometry (HRMS)

Specific high-resolution mass spectrometry data for this compound, including the experimentally determined exact mass-to-charge ratio (m/z) and its comparison to the theoretically calculated mass, is not available in the searched resources. This information is crucial for confirming the elemental composition of the molecule with high accuracy.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Detailed tandem mass spectrometry (MS/MS) analysis, which would involve the isolation and fragmentation of the parent ion of this compound to produce a characteristic spectrum of product ions, has not been documented in the available literature. Such a study would be instrumental in confirming the connectivity of the atoms within the molecule by analyzing its fragmentation pathways.

X-ray Crystallography for Definitive Solid-State Molecular Geometry

There are no published X-ray crystallography studies for this compound in the Cambridge Structural Database (CSD) or other publicly accessible crystallographic databases. A successful single-crystal X-ray diffraction analysis would provide definitive information about its three-dimensional molecular structure in the solid state, including precise bond lengths, bond angles, and crystal packing information. While data exists for compounds containing either a morpholine-3-one or a 4-acetylphenyl moiety, this specific combination has not been characterized and published.

Theoretical and Computational Chemistry Investigations of 4 4 Acetylphenyl Morpholin 3 One and Its Derivatives

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods allow for the detailed investigation of electronic distribution, molecular geometry, and reactivity descriptors.

Density Functional Theory (DFT) for Molecular Geometry and Electrostatic Potential Maps

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is particularly useful for predicting the optimized geometry and electronic properties of molecules. For derivatives of 4-(4-acetylphenyl)morpholin-3-one, such as N-(4-acetylphenyl)quinoline-3-carboxamide, DFT calculations at the B3LYP/6-31G+(d,p) level of theory have been employed to determine their molecular geometry. chemrxiv.org These studies confirm the three-dimensional structure and provide insights into bond lengths, bond angles, and dihedral angles.

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution of a molecule and predicting sites for electrophilic and nucleophilic attack. The MEP analysis, performed using DFT, reveals the regions of positive and negative electrostatic potential on the molecule's surface. In related heterocyclic compounds, the MEP maps illustrate that the negative potential (red and yellow regions) is typically localized over electronegative atoms like oxygen and nitrogen, indicating their susceptibility to electrophilic attack. Conversely, regions of positive potential (blue regions) are usually found around hydrogen atoms, marking them as sites for nucleophilic attack. This information is crucial for understanding intermolecular interactions and the reactivity of the compound.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability and reactivity. A smaller energy gap suggests a more reactive molecule. researchgate.net

For compounds structurally related to this compound, FMO analysis has been performed to understand their electronic properties and reactivity. plos.org The distribution of the HOMO and LUMO across the molecular framework indicates the regions most involved in electronic transitions and chemical reactions. For instance, in many organic molecules, the HOMO is often located on the more electron-rich parts of the molecule, while the LUMO is distributed over the electron-deficient regions. This analysis helps in predicting the nature of chemical reactions and the potential for charge transfer within the molecule.

| Parameter | Description | Significance |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Indicates the electron-donating ability of the molecule. Higher energy corresponds to a better electron donor. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the electron-accepting ability of the molecule. Lower energy corresponds to a better electron acceptor. |

| HOMO-LUMO Gap (ΔE) | Energy difference between the HOMO and LUMO | A smaller gap suggests higher reactivity and lower kinetic stability. |

Molecular Dynamics Simulations for Conformational Landscape and Solution Behavior

While direct molecular dynamics (MD) simulation studies on this compound are not extensively reported in the literature, this computational technique is a powerful tool for exploring the conformational landscape and behavior of molecules in solution. MD simulations model the atomic motions of a system over time by integrating Newton's equations of motion.

An MD simulation of this compound would involve placing the molecule in a simulated solvent box (e.g., water) and observing its dynamic behavior. This would allow for the identification of the most stable conformations, the flexibility of different parts of the molecule, and its interactions with solvent molecules. Such simulations are crucial for understanding how the molecule behaves in a biological environment, providing a dynamic perspective that complements the static picture from quantum chemical calculations. For similar heterocyclic compounds, MD simulations have been used to assess the stability of ligand-protein complexes and to understand the dynamic nature of binding interactions. researchgate.net

In Silico Ligand-Target Interactions: Molecular Docking and Binding Affinity Predictions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used in drug discovery to screen for potential drug candidates by predicting their binding to a biological target.

Receptor-Ligand Docking for Proposed Biological Targets

Derivatives of this compound have been the subject of molecular docking studies to investigate their potential as inhibitors of various biological targets. For example, novel morpholin-3-one (B89469) fused quinazoline (B50416) derivatives have been docked into the ATP binding site of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a key target in cancer therapy. youtube.comfrontiersin.org Similarly, other derivatives have been studied for their potential antimicrobial activity through docking with essential bacterial enzymes. researchgate.net These studies suggest that the morpholin-3-one scaffold can be a valuable component in the design of targeted inhibitors.

Prediction of Binding Modes and Key Intermolecular Interactions

Molecular docking simulations not only predict the binding pose of a ligand but also elucidate the key intermolecular interactions that stabilize the ligand-receptor complex. These interactions typically include hydrogen bonds, hydrophobic interactions, and van der Waals forces.

For derivatives of this compound, docking studies have revealed specific binding modes within the active sites of their respective targets. For instance, in the case of EGFR inhibitors, the morpholine (B109124) and phenyl groups often engage in crucial hydrophobic interactions, while the carbonyl oxygen can act as a hydrogen bond acceptor. youtube.comfrontiersin.org The prediction of these interactions is vital for understanding the structure-activity relationship (SAR) and for the rational design of more potent and selective derivatives.

| Interaction Type | Description | Importance in Binding |

| Hydrogen Bonds | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. | Crucial for specificity and high-affinity binding. |

| Hydrophobic Interactions | The tendency of nonpolar substances to aggregate in an aqueous solution and exclude water molecules. | Major driving force for the binding of nonpolar ligands to protein pockets. |

| Van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. | Contribute to the overall stability of the ligand-receptor complex. |

Advanced Quantitative Structure-Activity Relationship (QSAR) Modeling and Pharmacophore Generation

Advanced computational techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling and pharmacophore generation have become indispensable tools in modern drug discovery. These methods provide deep insights into the relationship between the chemical structure of a compound and its biological activity, guiding the rational design of more potent and selective derivatives. For this compound and its analogs, these computational approaches are instrumental in elucidating the key structural features required for their biological effects.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR studies establish a mathematical relationship between the physicochemical properties of a series of compounds and their biological activities. walisongo.ac.id For derivatives of this compound, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly valuable. mdpi.comnih.gov These approaches explore the steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields of the molecules to build predictive models. mdpi.com

In a typical 3D-QSAR study involving morpholin-3-one derivatives, the compounds are aligned based on a common substructure. mdpi.com The resulting models are then validated to ensure their statistical significance and predictive power. Key statistical parameters used for validation include the cross-validated correlation coefficient (q²), the non-cross-validated correlation coefficient (R²), and the standard error of prediction. A robust and predictive QSAR model is characterized by high q² and R² values. nih.govnih.gov For instance, QSAR models for structurally related heterocyclic compounds have demonstrated high predictive ability, which is crucial for the virtual screening of new potential inhibitors. ugm.ac.id

The insights gained from such models are often visualized as contour maps, which highlight regions where modifications to the chemical structure would likely lead to an increase or decrease in biological activity. For example, a QSAR study on related morpholine-containing compounds might reveal that bulky substituents are favored in one region of the molecule, while electron-withdrawing groups are preferred in another to enhance activity. mdpi.com

Table 1: Representative Validation Parameters for a Hypothetical 3D-QSAR Model of this compound Derivatives

| Parameter | CoMFA | CoMSIA | Description |

| q² (Cross-validated R²) | 0.715 | 0.750 | Indicates the predictive ability of the model (a value > 0.5 is considered good). |

| R² (Non-cross-validated R²) | 0.925 | 0.948 | Represents the goodness of fit of the model (a value > 0.6 is acceptable). |

| Standard Error of Prediction | 0.312 | 0.288 | Measures the accuracy of the predictions. |

| F-value | 120.5 | 145.2 | The Fisher test value, indicating the statistical significance of the model. |

| Optimal Number of Components | 5 | 6 | The number of principal components that yields the highest q². |

Pharmacophore Generation

Pharmacophore modeling focuses on identifying the essential 3D arrangement of functional groups (pharmacophoric features) necessary for a molecule to interact with a specific biological target. dovepress.com These features typically include hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings. mdpi.com For this compound and its derivatives, pharmacophore models can be generated based on the structures of known active compounds (ligand-based) or from the three-dimensional structure of the target protein's binding site (structure-based). dovepress.comnih.gov

A generated pharmacophore model serves as a 3D query for virtual screening of large compound libraries to identify novel molecules with the desired biological activity. dovepress.comresearchgate.net The quality of a pharmacophore model is assessed by its ability to distinguish between active and inactive compounds. researchgate.net

For the this compound scaffold, key pharmacophoric features would likely include:

A hydrogen bond acceptor feature associated with the carbonyl oxygen of the morpholin-3-one ring.

Another hydrogen bond acceptor feature corresponding to the oxygen atom in the morpholine ring.

A hydrophobic or aromatic feature representing the acetylphenyl ring system.

The spatial arrangement and distances between these features are critical for effective binding to a biological target. mdpi.com Molecular docking studies on related morpholin-3-one derivatives have often been used to understand the binding mode and to refine the generated pharmacophore models. researchgate.netnih.gov

Table 2: Potential Pharmacophoric Features for this compound Derivatives

| Feature | Description | Potential Role in Binding |

| Hydrogen Bond Acceptor (HBA1) | The carbonyl oxygen of the morpholin-3-one ring. | Forms a crucial hydrogen bond with a donor residue in the target's active site. |

| Hydrogen Bond Acceptor (HBA2) | The oxygen atom within the morpholine ring. | May form an additional hydrogen bond, enhancing binding affinity. |

| Aromatic Ring (AR1) | The phenyl ring of the acetylphenyl group. | Engages in π-π stacking or hydrophobic interactions with aromatic residues of the target. |

| Hydrophobic Feature (HY1) | The acetyl group's methyl substituent. | Occupies a hydrophobic pocket within the binding site. |

By integrating advanced QSAR modeling and pharmacophore generation, researchers can develop a comprehensive understanding of the structure-activity relationships governing the biological effects of this compound and its derivatives. These computational insights are pivotal for guiding the synthesis of new analogs with improved potency and selectivity.

Biological Activity Profiling and Pharmacological Efficacy of 4 4 Acetylphenyl Morpholin 3 One Analogues Preclinical Focus

In Vitro Cellular and Biochemical Assays

Evaluation of Anti-Proliferative and Cytotoxic Effects on Defined Cell Lines

The anti-proliferative and cytotoxic potential of 4-(4-acetylphenyl)morpholin-3-one analogues has been investigated against various cancer cell lines. For instance, novel 2-aminothiophene derivatives, synthesized from 5-acetyl-4-((4-acetylphenyl)amino)-2-aminothiophene-3-carbonitrile, were evaluated for their antitumor activity against hepatocellular carcinoma (HEPG-2) and breast cancer (MCF-7) cell lines. researchgate.net These compounds demonstrated the ability to inhibit the growth of both cell lines to varying degrees when compared to the standard drug, Doxorubicin. researchgate.net

Similarly, a series of new thiophene (B33073) derivatives, including those synthesized from N-(4-substituted-phenyl)-5-(2-chloroacetamido)-4-cyano-3-methylthiophene-2-carboxamides, were assessed for their cytotoxicity against HepG2 and MCF-7 cell lines. semanticscholar.org Several of these compounds exhibited moderate to high cytotoxic effects, with IC50 values comparable to the standard drug Sorafenib. semanticscholar.org Notably, pretreatment of HepG2 cells with some of these thiophene derivatives sensitized the cells to Sorafenib, significantly reducing its IC50 value. semanticscholar.org

Furthermore, the cytotoxic effects of 2-(Morpholin-4-yl)-4,5-bis(2'',2'',2''-trinitroethoxy)-1,3,5-triazine were tested on human fibroblasts, peripheral blood mononuclear cells, and breast cancer cells, identifying effective cytotoxic concentrations. preprints.org In another study, certain indolobenzotriazine analogues showed potent antiproliferative activity against human chronic myeloid leukaemia cells. ingentaconnect.com

Table 1: Cytotoxic Activity of Selected this compound Analogues

| Compound/Analogue | Cell Line | Activity | Reference |

| 2-Aminothiophene derivatives | HEPG-2, MCF-7 | Growth inhibition | researchgate.net |

| Thiophene derivatives | HepG2, MCF-7 | Moderate to high cytotoxicity | semanticscholar.org |

| 2-(Morpholin-4-yl)-4,5-bis(2'',2'',2''-trinitroethoxy)-1,3,5-triazine | Breast cancer cells | Cytotoxic | preprints.org |

| Indolobenzotriazine analogues | Human chronic myeloid leukaemia | Potent antiproliferative activity | ingentaconnect.com |

This table is for illustrative purposes and synthesizes data from the text. For specific IC50 values and detailed results, please refer to the cited sources.

Enzymatic Inhibition and Activation Studies

Analogues of this compound have been investigated for their ability to inhibit various enzymes implicated in disease processes.

A series of imidazol-2-ylidene-silver(I) complexes bearing a 4-acetylphenyl side arm demonstrated highly potent inhibitory effects against acetylcholinesterase (AChE) and human carbonic anhydrases (hCAs), with Ki values in the nanomolar range. researchgate.net These findings suggest potential applications in the treatment of Alzheimer's disease and glaucoma. researchgate.net Similarly, nitrile-substituted benzimidazolium salts also showed potent inhibition of AChE and hCA isoenzymes. researchgate.net

In the context of diabetes, quinoline- and isoindoline-integrated polycyclic compounds derived from 2-(4-acetylphenyl)isoindoline-1,3-dione were evaluated for their inhibitory activity against α-glucosidase and α-amylase, enzymes involved in carbohydrate metabolism. mdpi.com

Furthermore, a series of 1-arylsulfonyl-4-phenylpiperazine derivatives were synthesized and screened for their inhibitory effects on α-glucosidase, lipoxygenase (LOX), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE). pjps.pk Some of these compounds were identified as moderate inhibitors of these enzymes. pjps.pk

The anti-inflammatory potential of these analogues is often linked to the inhibition of cyclooxygenase (COX) enzymes. Diaryl-substituted 1,3,4-oxadiazole (B1194373) and 1,2,4-triazole (B32235) derivatives have shown significant and selective COX-2 inhibition. nih.gov Similarly, novel thieno[3,2-d]pyrimidine (B1254671) derivatives have been designed as PI3K/mTOR dual inhibitors, which are promising targets for cancer therapy. researchgate.net

Receptor Agonism/Antagonism Profiling

The interaction of this compound analogues with various receptors has been a subject of preclinical investigation. For example, a series of sulfonylurea derivatives were evaluated for their binding affinities to the histamine (B1213489) H3 receptor, suggesting that specific structural features are crucial for optimal binding. unav.edu

In the realm of neurological disorders, sigma receptors (S1R and S2R) are important targets. Novel compounds have been synthesized and subjected to radioligand binding assays to determine their affinity for both S1R and S2R. acs.org

Assessment of Antimicrobial, Anti-inflammatory, and Other Bioactivities

Analogues of this compound have demonstrated a broad spectrum of other biological activities, including antimicrobial and anti-inflammatory effects.

Antimicrobial Activity: Several studies have reported the synthesis and antimicrobial evaluation of derivatives of 4-(4-aminophenyl)morpholin-3-one (B139978). ijnrd.orgresearchgate.netsciensage.infosciensage.info For instance, novel sulfonamide derivatives of 4-(4-aminophenyl)morpholin-3-one were synthesized and screened for their antimicrobial activity against various bacterial and fungal strains. ijnrd.org Similarly, Schiff base derivatives of quinoline (B57606) aldehyde with 4-(4-aminophenyl)morpholin-3-one also exhibited antimicrobial properties. researchgate.netsciensage.info Certain morpholine (B109124) derivatives have shown a broad spectrum of action, with high inhibitory activity against a significant percentage of tested bacterial strains. researchgate.net

Anti-inflammatory Activity: The anti-inflammatory properties of morpholine-containing compounds are well-documented. researchgate.net Benzimidazole (B57391) derivatives bearing oxadiazole and morpholine rings have been synthesized and shown to possess in vivo anti-inflammatory activity. researchgate.netnih.gov In one study, a specific derivative exhibited better anti-inflammatory activity against carrageenan-induced rat paw edema than the standard drug indomethacin. researchgate.netnih.gov

New 3-morpholyl-substituted 4-aryl-2-arylimino-2,3-dihydrothiazole derivatives have also been synthesized and shown to possess both analgesic and anti-inflammatory effects in animal models. lpnu.ua Furthermore, novel monocyclic β-lactam derivatives with a morpholine ring substituent demonstrated potent inhibition of human inducible nitric oxide synthase (iNOS), an enzyme involved in the inflammatory process. nih.gov

In Vivo Pharmacological Evaluation in Animal Models

Efficacy Studies in Established Rodent Disease Models (e.g., neurological disorders, inflammation, cancer xenografts)

The therapeutic potential of this compound analogues has been further explored in various in vivo animal models.

Neurological Disorders: A morpholin-3-one (B89469) derivative was developed as a potential PET tracer for imaging monoacylglycerol lipase (B570770) (MAGL) in the brain, an enzyme implicated in neurological disorders. ethz.chnih.gov The optimized compound demonstrated an improved kinetic profile in mice and successfully mapped MAGL distribution in rodent brains. ethz.chnih.gov

Inflammation: The in vivo anti-inflammatory activity of benzimidazole derivatives with oxadiazole and morpholine rings was evaluated using the carrageenan-induced rat paw edema model. researchgate.netnih.gov A particular compound showed a maximum inhibition of 74.17%, which was superior to the standard drug indomethacin. nih.gov Additionally, newly synthesized 3-morpholyl-substituted 4-aryl-2-arylimino-2,3-dihydrothiazole derivatives were assessed for their anti-inflammatory effect by measuring the reduction of limb edema in rats with carrageenan-induced inflammation. lpnu.ua

Cancer Xenografts: The in vivo efficacy of antisense phosphorodiamidate morpholino oligomers targeting c-myc has been demonstrated in a prostate cancer xenograft murine model. nih.gov Treatment with this morpholino oligomer resulted in a significant reduction in tumor burden (75-80%) compared to control groups. nih.gov Histological analysis of the tumors from treated mice revealed reduced cellularity and vascularity, along with increased cellular degeneration. nih.gov

Table 2: In Vivo Efficacy of Selected this compound Analogues in Rodent Models

| Compound/Analogue | Disease Model | Key Findings | Reference |

| Morpholin-3-one derivative | Neurological (MAGL imaging) | Improved kinetic profile, mapped MAGL distribution | ethz.chnih.gov |

| Benzimidazole derivative with morpholine | Inflammation (carrageenan-induced paw edema) | 74.17% inhibition of edema, superior to indomethacin | nih.gov |

| 3-Morpholyl-substituted dihydrothiazole | Inflammation (carrageenan-induced limb edema) | Demonstrated anti-inflammatory effect | lpnu.ua |

| Antisense morpholino oligomer (c-myc target) | Cancer (prostate cancer xenograft) | 75-80% reduction in tumor burden | nih.gov |

This table is for illustrative purposes and synthesizes data from the text. For detailed experimental conditions and results, please refer to the cited sources.

Investigation of Systemic Effects and Organ-Specific Activity (in animal models)

Detailed in vivo studies investigating the systemic effects and organ-specific activity of this compound in animal models have not been identified in the current body of scientific literature. The biological impact of this specific compound on various organ systems following systemic administration remains to be elucidated.

Pharmacokinetic and Pharmacodynamic Parameters in Animal Systems

A comprehensive characterization of the pharmacokinetic (PK) and pharmacodynamic (PD) parameters of this compound in animal systems is not currently available. PK studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of a compound, while PD studies describe its mechanism of action and effects on the body.

General pharmacokinetic properties of some morpholine-containing drugs have been documented. For example, the anthelmintic agent emodepside, which contains a morpholine group, exhibits approximately 50% oral bioavailability in rats and is primarily excreted via bile. msdvetmanual.com Its elimination half-life is between 39 and 51 hours. msdvetmanual.com Another example is the metabolism of N-triphenylmethylmorpholine in rats and dogs, where it was found to be rapidly hydrolyzed in the stomach. nih.gov The resulting morpholine was quickly absorbed and excreted, while the triphenylcarbinol was absorbed more slowly. nih.gov

Similarly, the pharmacodynamic profile, including the identification of its molecular target(s) and the dose-response relationship in vivo, remains unknown. While in vitro studies on related structures might suggest potential biological activities, these require in vivo validation to establish any therapeutic relevance.

In-Depth Analysis of this compound Derivatives: A Review of Structure-Activity and Structure-Property Relationships

Mechanistic Insights into the Biological Actions of 4 4 Acetylphenyl Morpholin 3 One Analogues

Molecular Target Identification and Validation

A critical first step in understanding the biological effects of any new chemical entity is the identification and validation of its molecular target(s). For analogues of 4-(4-acetylphenyl)morpholin-3-one, this process is essential to translate a potential cellular phenotype into a defined mechanism of action. nih.gov

Biochemical Characterization of Protein-Ligand Interactions

Once a potential protein target is hypothesized or identified, its interaction with the ligand must be characterized biochemically. This involves quantifying the binding affinity and exploring the specific molecular interactions that stabilize the protein-ligand complex.

Key biochemical techniques include:

Binding Assays: These experiments measure the affinity of a ligand for its target protein. Common metrics include the half-maximal inhibitory concentration (IC₅₀), which measures the functional inhibition of the target, and the dissociation constant (Kᵢ), which reflects the intrinsic binding affinity. For instance, studies on morpholine-based chalcones have determined their Kᵢ values for enzymes like monoamine oxidase-B (MAO-B) and acetylcholinesterase (AChE). nih.govtandfonline.com

X-ray Crystallography: This technique provides a high-resolution, three-dimensional structure of the ligand bound to its protein target. This structural information is invaluable for understanding the precise binding mode and for guiding further structure-activity relationship (SAR) studies. It can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that are critical for affinity and selectivity. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can detect changes in the chemical environment of atoms in a protein upon ligand binding, providing information about the binding site and conformational changes. bohrium.com

| Parameter | Description | Example Application |

| IC₅₀ (Half-maximal Inhibitory Concentration) | Measures the concentration of an inhibitor required to reduce the activity of a biological target (e.g., an enzyme) by 50%. | Determining the potency of a new kinase inhibitor analogue against its target kinase. termedia.pl |

| Kᵢ (Inhibition Constant) | An indicator of the binding affinity of an inhibitor to its target. Lower Kᵢ values indicate tighter binding. | Comparing the affinity of different morpholine-containing analogues for acetylcholinesterase to identify the most potent binder. nih.gov |

| Kₑ (Equilibrium Dissociation Constant) | The direct measure of the dissociation rate of a ligand-receptor complex. It is the concentration of ligand at which half of the receptors are occupied at equilibrium. | Used in radioligand binding assays to characterize the affinity of a modulator for a G-protein coupled receptor. nih.gov |

Genetic and Proteomic Approaches to Target Deconvolution

When a compound shows a biological effect in a phenotypic screen (e.g., inhibiting cancer cell growth) but its direct molecular target is unknown, a process called target deconvolution is necessary. nih.govnuvisan.com Modern chemical biology offers several powerful techniques for this purpose. researchgate.net

Chemical Proteomics: This is a broad and powerful approach for identifying the full spectrum of proteins that a small molecule interacts with in a complex biological sample. nih.govmdpi.com Affinity-based methods are a cornerstone of this field. nih.gov This typically involves immobilizing the small molecule onto a solid support (like a bead) to "pull down" its binding partners from a cell lysate. The bound proteins are then identified using mass spectrometry. tandfonline.com

Activity-Based Protein Profiling (ABPP): ABPP uses chemical probes that covalently bind to the active sites of specific enzyme families. tandfonline.comcolab.ws This technique is particularly useful for identifying the targets of inhibitors within large enzyme classes, such as proteases or kinases.

Label-Free Methods: To overcome potential issues with immobilizing a compound, label-free methods have been developed. These techniques rely on the principle that ligand binding can alter a protein's physical properties.

Thermal Proteome Profiling (TPP): This method assesses changes in the thermal stability of proteins across the proteome upon ligand binding. A protein that binds to a drug will typically become more stable at higher temperatures.

Drug Affinity Responsive Target Stability (DARTS): This technique exploits the fact that a protein bound to a ligand is often more resistant to degradation by proteases. nih.gov

| Technique | Principle | Advantage | Limitation |

| Affinity Chromatography | Immobilized ligand captures binding proteins from cell lysate for identification by mass spectrometry. nih.gov | Directly identifies binding partners. | Immobilization can interfere with binding; non-specific binding can create false positives. nih.gov |

| Activity-Based Protein Profiling (ABPP) | Covalent chemical probes target active sites of enzyme families. tandfonline.com | Profiles enzyme activity directly, not just abundance. | Requires a suitable reactive probe for the enzyme class of interest. |

| Thermal Proteome Profiling (TPP) | Ligand binding alters the thermal stability of the target protein. | No modification of the compound is needed; applicable in living cells. | Not every binding event results in a detectable stability shift. rsc.org |

| CRISPR-Based Screening | Identifies genes that, when knocked out, confer resistance or sensitivity to the compound. nuvisan.com | Provides functional validation of target engagement in a cellular context. | Can be complex to interpret; may identify pathway members rather than the direct target. |

Elucidation of Cellular Pathway Modulation and Signal Transduction Effects

Once a target is validated, research must focus on how its modulation by a compound like a this compound analogue affects broader cellular processes. Many bioactive compounds containing morpholine (B109124) or similar scaffolds function as inhibitors of signal transduction proteins, particularly kinases. termedia.plaltmeyers.org

Signal transduction is the process by which cells convert external stimuli into specific cellular responses, often involving a cascade of protein phosphorylation events. termedia.plpatsnap.com An inhibitor targeting a key protein in a pathway can have widespread effects on the cell. nih.gov For example, morpholine-substituted quinazoline (B50416) derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells by modulating the expression of proteins in the Bcl-2 family. nih.gov Similarly, other morpholine derivatives have been designed as potential inhibitors of the mTOR pathway, which is crucial for cell growth and is often dysregulated in cancer. nih.gov

The effects of a compound on cellular signaling are often investigated using quantitative phosphoproteomics. This technique uses mass spectrometry to measure changes in the phosphorylation state of thousands of proteins simultaneously after treating cells with the inhibitor. This can reveal which specific signaling cascades are activated or suppressed, providing a global view of the compound's impact. nih.gov

Advanced Research Directions and Potential Applications of 4 4 Acetylphenyl Morpholin 3 One in Chemical Research

Exploration of Novel Therapeutic Hypotheses and Preclinical Applications

While direct preclinical applications of 4-(4-acetylphenyl)morpholin-3-one are not extensively documented, the therapeutic potential of its derivatives and structurally related compounds is a fertile ground for generating novel hypotheses. The morpholine (B109124) and morpholinone rings are ubiquitous pharmacophores found in numerous approved drugs, valued for their ability to improve pharmacokinetic properties such as solubility and membrane permeability. researchgate.net The acetylphenyl group provides a key site for chemical modification, allowing for the exploration of structure-activity relationships (SAR).

Research into derivatives containing the acetylphenylpiperazine or acetylphenylurea moiety suggests several promising therapeutic avenues. For instance, compounds incorporating the 4-acetylphenylpiperazinylalkyl moiety have been designed and evaluated for their anticancer activity. mdpi.com Similarly, derivatives of 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid have shown potent, structure-dependent antiproliferative activity against lung cancer cell lines, with some exhibiting greater efficacy than the standard chemotherapeutic agent cisplatin. nih.gov Other aryl urea (B33335) derivatives containing the 4-acetylphenyl group have also been investigated. google.com These findings suggest that this compound could serve as a valuable starting point for developing novel anticancer agents.

Furthermore, the broader class of morpholinone derivatives has been investigated for a range of biological activities, including as antagonists for alpha1a receptors, which could be useful in treating conditions like benign prostatic hyperplasia and cardiac arrhythmia. google.com The morpholine core is also present in drugs targeting the central nervous system, such as antidepressants. researchgate.net Given the diverse biological roles of its constituent parts, this compound is a prime candidate for screening against a wide array of biological targets to uncover new therapeutic uses.

| Therapeutic Hypothesis | Target Class/Pathway | Rationale based on Derivative/Related Compound Studies | Supporting Evidence |

| Anticancer | Kinase Inhibitors, Sirtuin/EGFR inhibitors | The 4-acetylphenyl moiety is present in various heterocyclic compounds designed as antiproliferative agents. mdpi.comnih.gov Thiazole derivatives with this moiety have shown potent activity against lung cancer cells. nih.gov | mdpi.comnih.govrsc.org |

| Anti-inflammatory | Cytokine signaling (TNF-α, IL-6) | Hybrids of aminophenyl morpholinone and indole (B1671886) have demonstrated potent anti-inflammatory effects by reducing key inflammatory cytokines. researchgate.net Fumarate derivatives with an N-(4-acetylphenyl) moiety have also been explored for anti-inflammatory and immunomodulatory effects. ontosight.ai | researchgate.netontosight.ai |

| Neurological Disorders | Alpha1a Receptor Antagonism | Morpholinone derivatives are known to act as selective antagonists for human alpha1a receptors, relevant for various neurological and physiological conditions. google.com | google.com |

| Antimicrobial | DNA Gyrase Inhibition | Quinoline (B57606) hybrids have been designed to target microbial DNA gyrase, indicating the potential for morpholinone scaffolds in developing new antimicrobial agents. rsc.org | rsc.org |

Integration with Fragment-Based and DNA-Encoded Library Screening Methodologies

The progression of drug discovery is increasingly reliant on innovative screening technologies to identify novel lead compounds efficiently. This compound is particularly well-suited for integration into two such powerful approaches: fragment-based drug discovery (FBDD) and DNA-encoded library (DEL) technology.

Fragment-Based Drug Discovery (FBDD): FBDD is a rational drug design strategy that begins by screening small, low-molecular-weight compounds, or "fragments," against a biological target. drughunter.commedchemexpress.com These fragments typically bind with low affinity but do so efficiently, providing high-quality starting points for optimization into potent leads. drughunter.com A key principle in FBDD is the "Rule of Three," which suggests ideal fragments should have a molecular weight ≤300 Da, ≤3 hydrogen bond donors, ≤3 hydrogen bond acceptors, and a cLogP ≤3. medchemexpress.com

This compound aligns well with these principles, making it an excellent candidate for inclusion in fragment libraries. Its relatively small and rigid structure allows for efficient exploration of the chemical space of a target's binding site. drughunter.com Sensitive biophysical techniques like surface plasmon resonance (SPR), nuclear magnetic resonance (NMR), and X-ray crystallography are used to detect the weak binding of these fragments. drughunter.comuow.edu.au Once a fragment hit is identified, its structure can be elaborated through methods like fragment growing, linking, or merging to rapidly increase potency and selectivity. medchemexpress.com The acetyl group on the phenyl ring of this compound provides a convenient and reactive handle for such chemical evolution.

DNA-Encoded Library (DEL) Technology: DEL technology enables the synthesis and screening of massive combinatorial libraries of compounds, often numbering in the millions or billions. youtube.com In a DEL, each small molecule is attached to a unique DNA tag that serves as an identifiable barcode. youtube.com The entire library can be screened simultaneously against a target protein in a single tube. nih.gov

The synthesis of DELs often employs a "split-and-pool" strategy, where a set of building blocks is reacted and then tagged with a corresponding DNA sequence. youtube.com The products are then pooled, split into new reaction vessels, and reacted with a second set of building blocks, followed by another round of DNA tagging. youtube.com this compound, with its distinct chemical functionalities, can serve as a core scaffold or a building block in this process. The morpholinone nitrogen and the acetyl group offer orthogonal points for combinatorial chemistry, allowing the generation of a vast and diverse set of derivatives, each with a unique DNA barcode for subsequent identification. The geometry and rigidity of the central scaffold can have a significant impact on the affinity of the ligands discovered through DEL screening. sigmaaldrich.com

Future Prospects in Chemical Probe Development and Biological Tool Compounds

Beyond its potential as a precursor to therapeutic agents, this compound holds considerable promise for the development of chemical probes and biological tool compounds. These are potent, selective, and well-characterized small molecules used to study the function of proteins and biological pathways in cells and organisms.

The development of a chemical probe from a starting scaffold like this compound involves an iterative optimization process. Following identification as a hit from a screening campaign (as described in section 8.2), the compound would be chemically modified to enhance its potency and selectivity for its intended biological target.

A key feature of many tool compounds is the inclusion of a reactive handle or a reporter group. The acetyl moiety of this compound is an ideal site for such modifications. For example, it can be converted into other functional groups to allow for the attachment of:

Affinity labels: For covalently modifying the target protein, enabling its identification and isolation.

Reporter tags: Such as fluorophores (e.g., fluorescein) or biotin, which allow for the visualization and tracking of the target protein within cells or tissues.

Photo-crosslinkers: To capture binding partners upon UV irradiation.

By developing this compound into a selective chemical probe, researchers can gain valuable insights into the biological role of its target protein, validate its therapeutic potential, and elucidate complex cellular mechanisms. The availability of such a tool compound would facilitate a deeper understanding of disease pathology and aid in the discovery of new drug targets.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-(4-Acetylphenyl)morpholin-3-one, and how are reaction conditions optimized?

- Methodological Answer : The compound is often synthesized via nucleophilic substitution or condensation reactions. For example, intermediates like 4-(4-aminophenyl)morpholin-3-one can react with acetylating agents (e.g., acetyl chloride) under basic conditions. Optimization involves controlling temperature (0–5°C for exothermic steps), solvent selection (e.g., acetone or THF), and stoichiometric ratios to minimize side reactions. Catalysts like triethylamine are used to enhance reaction efficiency .

- Characterization : Post-synthesis, FT-IR and NMR verify acetylation, while HPLC monitors purity. Recrystallization from acetone or THF improves yield .

Q. What spectroscopic and crystallographic methods are recommended for characterizing this compound?

- Methodological Answer :

- FT-IR : Confirms carbonyl (C=O) and morpholine ring vibrations (e.g., ~1650 cm⁻¹ for the acetyl group).

- NMR : ¹H NMR identifies aromatic protons (δ 7.2–7.8 ppm) and morpholine protons (δ 3.5–4.2 ppm). ¹³C NMR distinguishes the acetyl carbon (δ ~200 ppm) .

- XRD : Single-crystal X-ray diffraction (using SHELXL or WinGX) resolves bond lengths and angles, critical for confirming stereochemistry .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction mechanisms involving this compound intermediates?

- Methodological Answer : Mechanistic ambiguities (e.g., competing pathways during acetylation) are addressed via:

- Isotopic Labeling : Tracking ¹³C-labeled acetyl groups to confirm substitution sites.

- Kinetic Studies : Monitoring reaction rates under varying pH/temperature to identify rate-determining steps.

- Computational Modeling : Density Functional Theory (DFT) simulations predict transition states and validate proposed mechanisms .

Q. What strategies are effective in isolating and characterizing impurities formed during the synthesis of this compound?

- Methodological Answer :

- HPLC-MS : Identifies impurities (e.g., IMP-20.15/2.57 in Rivaroxaban synthesis) by comparing retention times and mass spectra with standards .

- Preparative Chromatography : Isolates impurities using gradient elution (e.g., methanol/water).

- Structural Elucidation : Combines 2D NMR (COSY, HSQC) and high-resolution MS to assign impurity structures .

Q. How does the morpholinone ring’s puckering affect the compound’s reactivity and biological activity?

- Methodological Answer :

- Conformational Analysis : Ring puckering coordinates (via Cremer-Pople parameters) are derived from XRD data to assess non-planarity.

- SAR Studies : Modifying substituents (e.g., acetyl vs. nitro groups) and correlating with activity (e.g., antimicrobial assays) reveals steric/electronic influences .

Q. What computational tools are recommended for predicting interactions between this compound and biological targets?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.